molecular formula C21H20N2O5S B11010213 (2R)-({[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid

(2R)-({[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid

Cat. No.: B11010213
M. Wt: 412.5 g/mol
InChI Key: HIFFMCKACMARMV-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-({[2-(3,4-DIMETHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-({[2-(3,4-DIMETHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-({[2-(3,4-DIMETHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-({[2-(3,4-DIMETHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins and enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, (2R)-2-({[2-(3,4-DIMETHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID is investigated for its therapeutic potential. Its unique chemical properties may allow it to act as an active pharmaceutical ingredient in the treatment of certain diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2R)-2-({[2-(3,4-DIMETHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-({[2-(3,4-DIMETHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID: shares similarities with other thiazole-containing compounds, such as thiazole-based drugs and thiazole derivatives used in material science.

    Diflunisal: A compound with a similar structure that is used for its anti-inflammatory properties.

    Neocuproine: Another compound with a similar structural motif, used in coordination chemistry and as a ligand in various metal complexes.

Uniqueness

The uniqueness of (2R)-2-({[2-(3,4-DIMETHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

(2R)-2-[[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C21H20N2O5S/c1-12-18(19(24)23-17(21(25)26)13-7-5-4-6-8-13)29-20(22-12)14-9-10-15(27-2)16(11-14)28-3/h4-11,17H,1-3H3,(H,23,24)(H,25,26)/t17-/m1/s1

InChI Key

HIFFMCKACMARMV-QGZVFWFLSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)N[C@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.